Cas no 1009301-33-0 ((2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid)

(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid structure
1009301-33-0 structure
Productnaam:(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
CAS-nummer:1009301-33-0
MF:C26H25NO4S
MW:447.546005964279
CID:5612657
PubChem ID:24795270

(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 1009301-33-0
    • (2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
    • EN300-33050608
    • D-Cysteine, N-[(2-propen-1-yloxy)carbonyl]-S-(triphenylmethyl)-
    • Inchi: 1S/C26H25NO4S/c1-2-18-31-25(30)27-23(24(28)29)19-32-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-17,23H,1,18-19H2,(H,27,30)(H,28,29)/t23-/m1/s1
    • InChI-sleutel: FFOBCBHGUPRUJY-HSZRJFAPSA-N
    • LACHT: S(C[C@H](C(=O)O)NC(=O)OCC=C)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 447.15042945g/mol
  • Monoisotopische massa: 447.15042945g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 32
  • Aantal draaibare bindingen: 11
  • Complexiteit: 561
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.5
  • Topologisch pooloppervlak: 101Ų

Experimentele eigenschappen

  • Dichtheid: 1.227±0.06 g/cm3(Predicted)
  • Kookpunt: 610.2±55.0 °C(Predicted)
  • pka: 3.78±0.10(Predicted)

(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-33050608-0.25g
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
1009301-33-0 95.0%
0.25g
$617.0 2025-03-18
Enamine
EN300-33050608-2.5g
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
1009301-33-0 95.0%
2.5g
$1315.0 2025-03-18
Enamine
EN300-33050608-0.05g
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
1009301-33-0 95.0%
0.05g
$563.0 2025-03-18
Enamine
EN300-33050608-1.0g
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
1009301-33-0 95.0%
1.0g
$671.0 2025-03-18
Enamine
EN300-33050608-5.0g
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
1009301-33-0 95.0%
5.0g
$1945.0 2025-03-18
Enamine
EN300-33050608-1g
1009301-33-0
1g
$671.0 2023-09-04
Enamine
EN300-33050608-0.5g
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
1009301-33-0 95.0%
0.5g
$645.0 2025-03-18
Enamine
EN300-33050608-0.1g
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
1009301-33-0 95.0%
0.1g
$591.0 2025-03-18
Enamine
EN300-33050608-5g
1009301-33-0
5g
$1945.0 2023-09-04
Enamine
EN300-33050608-10.0g
(2S)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoic acid
1009301-33-0 95.0%
10.0g
$2884.0 2025-03-18

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